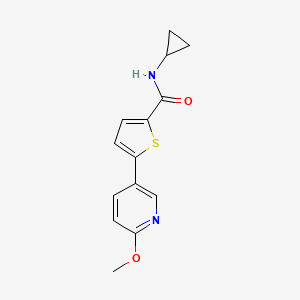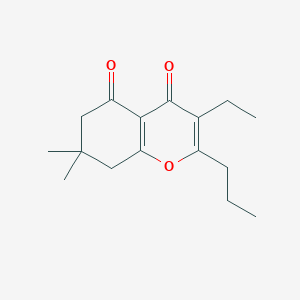![molecular formula C18H27N3O2S B5627222 1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5627222.png)
1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one (referred to as compound A) is a novel chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of compound A, its mechanism of action, and its biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of compound A is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, compound A has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory. Compound A has also been shown to bind to certain receptors in the body, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects in the body. In particular, it has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, compound A has been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound A in lab experiments is its versatility. It can be used in a wide range of experiments, including those involving cell culture, animal models, and in vitro assays. Additionally, compound A is relatively easy to synthesize, making it readily available for use in experiments. However, one of the main limitations of using compound A in lab experiments is its potential toxicity. While it has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
Future Directions
There are several future directions for research on compound A. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a drug target for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of compound A in humans, which could pave the way for its use as a therapeutic agent in the future.
Synthesis Methods
The synthesis of compound A involves a multistep process that requires several chemical reactions. The starting materials for the synthesis of compound A are 3-thiophenepropanoic acid, 1,2-diaminopropane, and 2,5-hexanedione. The synthesis process involves the formation of a spirocyclic intermediate, which is then converted to the final product through a series of chemical reactions. The yield of compound A is typically around 50%, and the purity of the compound can be improved through various purification techniques.
Scientific Research Applications
Compound A has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, compound A has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, compound A has been studied for its potential as a drug target and as a tool for drug discovery. In materials science, compound A has been investigated for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
1,10-dimethyl-4-(3-thiophen-3-ylpropanoyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-19-9-8-18(7-5-16(19)22)14-21(11-10-20(18)2)17(23)4-3-15-6-12-24-13-15/h6,12-13H,3-5,7-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZHADDQBYZIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CN(CCN2C)C(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627139.png)
![3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)

![4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)
![1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5627160.png)
![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)
![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5627187.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5627206.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5627217.png)

![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627241.png)